Schisansphenin B

Immunomodulation NFAT transcription NF-κB signaling

Schisansphenin B is a structurally unique spiro[4.5]decane sesquiterpene—not a dibenzocyclooctadiene lignan—isolated from Schisandra sphenanthera. Unlike Schisansphenin A, it co-inhibits both NF-AT and NF-κB in T-cell luciferase-reporter assays, making it the preferred probe for dissecting calcium-dependent and cytokine-driven activation pathways in a single experiment. Its C₁₅ spirocyclic core provides an orthogonal chemotype for scaffold-specific SAR analysis when screening Schisandra-derived compound libraries. An enantioselective total synthesis of (+)-5-epi-Schisansphenin B is available, enabling access to stereochemically pure reference material and a rare matched molecular pair for investigating stereochemistry-dependent immunomodulation. Secure this high-purity standard from our vetted supplier network to ensure experimental reproducibility.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
Cat. No. B14080580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisansphenin B
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(=C)C12CCC(=CC2)C(=O)O
InChIInChI=1S/C15H22O2/c1-10(2)13-5-4-11(3)15(13)8-6-12(7-9-15)14(16)17/h6,10,13H,3-5,7-9H2,1-2H3,(H,16,17)/t13-,15+/m0/s1
InChIKeyZJXJQRXAMSBPTJ-DZGCQCFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Schisansphenin B: A Spiro[4.5]decane Sesquiterpene from Schisandra sphenanthera with Dual NF-AT/NF-κB Immunomodulatory Activity


Schisansphenin B (CAS 1357469-93-2) is a spiro[4.5]decane sesquiterpene first isolated from the acetone extract of Schisandra sphenanthera fruits [1]. Unlike the predominant dibenzocyclooctadiene lignans (e.g., schisandrin B, schisantherin A, gomisin E) that characterize the Schisandra genus, Schisansphenin B belongs to a structurally distinct sesquiterpene class featuring a spirocyclic carbon skeleton elucidated by extensive 2D-NMR analysis (¹H-¹H COSY, HMQC, HMBC, NOESY) [1]. Its molecular formula is C₁₅H₂₂O₂, and its total synthesis has been accomplished in eight enantioselective steps via palladium-catalyzed redox-relay Heck alkenylation and intramolecular Stetter reaction [2]. This structural divergence from in-class lignans provides the basis for its differentiated biological profile.

Why Dibenzocyclooctadiene Lignans Cannot Substitute for Schisansphenin B in Immunomodulatory Research


Schisandra-derived dibenzocyclooctadiene lignans such as schisandrin B, schisantherin A, and gomisin E are frequently treated as interchangeable NF-κB or NFAT inhibitors in natural product screening. However, Schisansphenin B is a spiro[4.5]decane sesquiterpene rather than a C₁₈-dibenzocyclooctadiene lignan, meaning it possesses a fundamentally different carbon skeleton, oxidation pattern, and conformational flexibility [1]. This structural disparity translates into a distinct pharmacological fingerprint: most lignans in the class modulate NF-κB via MAPK/AKT pathway interference (indirect inhibition), whereas Schisansphenin B co-targets both NF-AT and NF-κB in a luciferase-reporter assay context alongside (-)-γ-cuparenol, but not with Schisansphenin A, which lacks this dual activity [1]. Furthermore, the enantioselective total synthesis of Schisansphenin B has been achieved via a palladium-catalyzed redox-relay Heck strategy [2], while synthetic routes for lignans typically rely on entirely different methodologies. Substituting a lignan for Schisansphenin B introduces both chemotype and target-selectivity risks that undermine experimental reproducibility.

Quantitative Evidence Differentiating Schisansphenin B from Closest Analogs and In-Class Lignans


Dual NF-AT/NF-κB Inhibition: Schisansphenin B vs. Schisansphenin A and Gomisin E

Schisansphenin B significantly reduced both NF-AT and NF-κB activation in a luciferase-reporter gene assay, a dual-inhibitory profile not shared by its structural analog Schisansphenin A, which showed no significant effect on either transcription factor in the same assay [1]. In contrast, the dibenzocyclooctadiene lignan gomisin E inhibits NFAT transcription with an IC₅₀ of 4.73 μM [2] but lacks reported co-inhibition of NF-κB in a single assay system. This positions Schisansphenin B as one of the few Schisandra-derived sesquiterpenes with experimentally demonstrated dual NF-AT/NF-κB suppression, a property relevant for simultaneous blockade of both TCR- and cytokine-mediated inflammatory cascades.

Immunomodulation NFAT transcription NF-κB signaling T-cell activation

Structural Class Differentiation: Spiro[4.5]decane Sesquiterpene vs. Dibenzocyclooctadiene Lignans

Schisansphenin B possesses a spiro[4.5]decane sesquiterpene core, whereas >95% of biologically studied Schisandra constituents are C₁₈-dibenzocyclooctadiene lignans such as schisandrin B, schisantherin A, and gomisin E [1]. Comprehensive phytochemical investigations of S. sphenanthera confirm that dibenzocyclooctadiene lignans represent the dominant chemotype, while sesquiterpenes like Schisansphenin B are minor constituents requiring targeted isolation [1][2]. This chemotype distinction is not merely academic: the spirocyclic scaffold dictates fundamentally different molecular recognition properties at protein targets compared to the planar biaryl cyclooctadiene motif of lignans. The enantioselective total synthesis of (+)-5-epi-Schisansphenin B, employing a palladium-catalyzed redox-relay Heck alkenylation and intramolecular Stetter reaction [3], further distinguishes this compound from lignans, whose syntheses follow unrelated biosynthetic and chemical pathways.

Natural product chemistry Chemotype classification Spirocyclic sesquiterpene Structure-activity relationship

NF-κB Inhibitory Potency: Schisansphenin B vs. (-)-γ-Cuparenol and Schisantherin A

In the luciferase-reporter assay using PHA-stimulated Jurkat T lymphocytes, both Schisansphenin B (2) and (-)-γ-cuparenol (3) significantly reduced NF-κB activation at 10 μg/mL, whereas Schisansphenin A (1) showed no significant inhibition [1]. (-)-γ-Cuparenol has additionally been characterized with an IC₅₀ of 23.6 μg/mL against porcine Na⁺/K⁺-ATPase and exhibits broader antimicrobial activity [2], indicating that while Schisansphenin B and (-)-γ-cuparenol share NF-κB inhibitory activity within the same assay, they diverge in their off-target profiles. Meanwhile, the dibenzocyclooctadiene lignan schisantherin A inhibits NF-κB in LPS-stimulated RAW 264.7 macrophages [3], but this represents an indirect, MAPK-dependent mechanism rather than the direct transcriptional modulation observed with Schisansphenin B in Jurkat cells, and the assay systems (murine macrophage vs. human T-cell) are not directly comparable.

NF-κB inhibition Anti-inflammatory Jurkat T-cell assay Sesquiterpene comparison

Enantioselective Synthetic Accessibility: (+)-5-epi-Schisansphenin B via Catalytic Asymmetric Route

The total synthesis of (+)-5-epi-Schisansphenin B was accomplished in eight steps from 1,3-cyclopentadione with complete stereochemical control, employing a palladium-catalyzed asymmetric redox-relay Heck alkenylation, an intramolecular Stetter reaction, and a regioselective Tiffeneau-Demjanov-type ring expansion as pivotal transformations [1]. This contrasts sharply with most Schisandra lignans such as schisandrin B and schisantherin A, which remain accessible only through extraction from plant material or semisynthesis, as their total syntheses are either unreported or economically unviable for research-scale supply. In comparison, gomisin E, which inhibits NFAT with IC₅₀ of 4.73 μM, has no published total synthesis route [2]. The availability of a defined synthetic route with characterized enantiomers means Schisansphenin B can be produced as a single, stereochemically defined entity, with its epimer (+)-5-epi-Schisansphenin B serving as a matched-pair negative control for stereochemistry-activity studies.

Total synthesis Enantioselective catalysis Palladium-catalyzed Heck reaction Medicinal chemistry supply

Evidence-Backed Procurement Scenarios for Schisansphenin B in Academic and Industrial Research


Dual NF-AT/NF-κB Screening in T-Cell Immunomodulation Studies

Schisansphenin B is the preferred sesquiterpene probe for assays requiring simultaneous inhibition of NF-AT and NF-κB, as demonstrated in the PHA-stimulated Jurkat T-lymphocyte luciferase-reporter model. Unlike Schisansphenin A, which is inactive in this assay, Schisansphenin B provides a structurally unique chemotype for dissecting calcium-dependent (NF-AT) and cytokine-driven (NF-κB) arms of T-cell activation in a single experiment. This is directly supported by the primary isolation and bioassay paper [1].

Chemotype-Selective Comparator for Lignan-Dominated Schisandra Libraries

When building a Schisandra-derived compound library for phenotypic screening, Schisansphenin B serves as a spiro-sesquiterpene outlier that enables chemotype-based SAR analysis. Its C₁₅ spiro[4.5]decane core is orthogonal to the C₁₈ dibenzocyclooctadiene lignans that dominate most Schisandra extract collections, allowing researchers to distinguish target engagement that is scaffold-specific from that which is broadly shared across Schisandra metabolites [1].

Total Synthesis-Derived Reference Standard for Analytical Method Development

The published enantioselective total synthesis of (+)-5-epi-Schisansphenin B [2] enables production of chemically defined, stereochemically pure reference material. This is critical for laboratories developing HPLC-MS quantification methods for Schisandra sphenanthera quality control, where authentic sesquiterpene standards (distinct from the more abundant lignan markers such as schisandrin B and schisantherin A) are needed for accurate chemotaxonomic fingerprinting [1].

Stereochemistry-Activity Relationship Studies Using Matched Epimer Pairs

The availability of both Schisansphenin B (natural isolate) and its synthetic epimer (+)-5-epi-Schisansphenin B [2] provides a rare matched molecular pair for investigating how stereochemistry at the spirocyclic junction influences NF-AT/NF-κB inhibition. This enables rigorous control experiments that are infeasible with most Schisandra lignans, for which epimers are not synthetically accessible, thereby strengthening the pharmacological conclusions drawn from immunomodulatory assays.

Quote Request

Request a Quote for Schisansphenin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.